molecular formula C6H7NOS B1329765 Thiophene-2-acetamide CAS No. 4461-29-4

Thiophene-2-acetamide

Cat. No. B1329765
Key on ui cas rn: 4461-29-4
M. Wt: 141.19 g/mol
InChI Key: UUPZTFTUZUQRQT-UHFFFAOYSA-N
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Patent
US05506261

Procedure details

To a solution in THF (20(3 mL) of 2-thiopheneacetamide (4.04 g, 28.6 mmol), prepared as in step 1, was added P4S10 (12,7 g, 28.6 mmol), and the vigorously stirred reaction mixture was placed in a Bransonic 221 bath and sonicated with ultrasound for 30 min. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The crude product was taken up in CH2Cl2 and decanted from the solid residue. Pure 2-thiophenethioacetamide (2.45 g, 54% yield) was obtained by chromatography on silica gel (CH2Cl2).
Name
Quantity
28.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH2:9])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:11]>C1COCC1>[CH:4]1[CH:3]=[C:2]([CH2:6][C:7]([NH2:9])=[S:11])[S:1][CH:5]=1

Inputs

Step One
Name
Quantity
28.6 mmol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
20
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
4.04 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vigorously stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
sonicated with ultrasound for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
decanted from the solid residue

Outcomes

Product
Name
Type
product
Smiles
C1=CSC(=C1)CC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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